molecular formula C8H11NO2S B12111234 Amino(5-ethylthiophen-2-yl)acetic acid

Amino(5-ethylthiophen-2-yl)acetic acid

Cat. No.: B12111234
M. Wt: 185.25 g/mol
InChI Key: FHEOHIHHPWPNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(5-ethylthiophen-2-yl)acetic acid is a compound that belongs to the class of amino acids, characterized by the presence of an amino group and a carboxylic acid group attached to a thiophene ring The thiophene ring is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(5-ethylthiophen-2-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethylthiophene, which is commercially available or can be synthesized through various methods.

    Amination: The thiophene ring is aminated using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Aldehydes: Formed through reduction.

    Halogenated and Alkylated Derivatives: Formed through substitution.

Scientific Research Applications

Amino(5-ethylthiophen-2-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Amino(5-ethylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

    Amino(5-methylthiophen-2-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.

    Amino(5-phenylthiophen-2-yl)acetic acid: Contains a phenyl group, leading to different chemical properties.

Uniqueness: Amino(5-ethylthiophen-2-yl)acetic acid is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This structural variation can result in distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-2-(5-ethylthiophen-2-yl)acetic acid

InChI

InChI=1S/C8H11NO2S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4,7H,2,9H2,1H3,(H,10,11)

InChI Key

FHEOHIHHPWPNBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.